Maltohexaose

Description

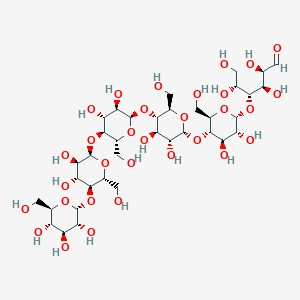

alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucose is a natural product found in Drosophila melanogaster with data available.

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMVHSOAUQHPSN-KZSASMRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317863 | |

| Record name | Maltohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

990.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34620-77-4 | |

| Record name | Maltohexaose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Maltohexaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose, an oligosaccharide composed of six α-(1→4) linked D-glucose units, is a key molecule in carbohydrate research and has emerging applications in various scientific fields. As a defined maltooligosaccharide, it serves as a valuable standard in enzymatic assays, a substrate for studying carbohydrate-active enzymes, and a functional ingredient in the food and pharmaceutical industries. Its defined structure and properties make it an ideal candidate for conjugation and delivery applications in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual workflows to support researchers in their understanding and application of this important carbohydrate.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for its key properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34620-77-4 | |

| Molecular Formula | C₃₆H₆₂O₃₁ | |

| Molecular Weight | 990.86 g/mol | |

| Appearance | White to light yellow powder | |

| Melting Point | >191°C (decomposes) | |

| Solubility | Water: 50 mg/mL, clear, colorless | |

| DMSO: 100 mg/mL | [1] | |

| Purity (HPLC) | ≥65% |

Table 2: Spectroscopic and Chromatographic Data of this compound

| Property | Description | Reference(s) |

| Mass Spectrometry | [M+H]⁺ at m/z 991.331. Fragmentation yields characteristic B- and Y-ions. | [2] |

| FT-IR (cm⁻¹) | Key peaks in the "fingerprint" region between 1500 and 800 cm⁻¹. | [3] |

| ¹H NMR (D₂O) | Anomeric protons typically resonate between δ 4.4 and 5.5 ppm. | [4] |

| ¹³C NMR (D₂O) | Anomeric carbons typically resonate between δ 90 and 110 ppm. | [5] |

| HPLC Retention Time | Dependent on column and mobile phase; requires a suitable standard for identification. | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard techniques for carbohydrate analysis and can be adapted for specific laboratory settings.

Determination of Optical Rotation

Objective: To measure the specific rotation of this compound, a key parameter for confirming its stereochemistry.

Materials:

-

Polarimeter

-

Sodium lamp (589 nm)

-

1 dm polarimeter cell

-

Volumetric flask (10 mL)

-

Analytical balance

-

This compound

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in deionized water in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is free of air bubbles.

-

Instrument Calibration: Calibrate the polarimeter using a blank solution (deionized water).

-

Measurement: Rinse the polarimeter cell with the this compound solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity of a this compound sample and for its quantification.

Materials:

-

HPLC system with a refractive index (RI) or pulsed amperometric detector (PAD).

-

Carbohydrate analysis column (e.g., amino-based or ion-exchange column).

-

Acetonitrile (HPLC grade).

-

Deionized water (HPLC grade).

-

This compound standard.

-

Sample for analysis.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions: Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1.0 mL/min).

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

-

Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Mass Spectrometry Analysis

Objective: To confirm the molecular weight and obtain structural information through fragmentation patterns.

Materials:

-

Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Syringe pump.

-

This compound sample.

-

Methanol or water/acetonitrile mixture as solvent.

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in the solvent to a concentration of approximately 10 µg/mL.

-

Direct Infusion: Infuse the sample solution into the ESI source using a syringe pump at a low flow rate (e.g., 5 µL/min).

-

MS1 Analysis: Acquire the full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

-

MS/MS Analysis: Select the precursor ion corresponding to [M+H]⁺ and perform collision-induced dissociation (CID) to obtain the fragmentation spectrum.

-

Data Analysis: Analyze the fragmentation pattern to identify characteristic B- and Y-ions, which provide information about the sequence of the glucose units. The mass of the protonated this compound is expected at m/z 991.331.[2]

Role in Biological Pathways and Experimental Workflows

This compound plays a significant role in the metabolism of bacteria, particularly in the transport and utilization of maltodextrins. It also serves as a substrate in various enzymatic reactions, making it a valuable tool in biochemical research.

Maltodextrin Transport in Bacteria

In many bacteria, including Escherichia coli, this compound and other maltodextrins are transported across the outer membrane through a specific porin, LamB (maltoporin). Once in the periplasm, they bind to the maltose-binding protein (MBP), which then delivers them to an ABC transporter for translocation into the cytoplasm. Inside the cell, these maltooligosaccharides are metabolized to glucose-1-phosphate and glucose, which can then enter central metabolic pathways such as glycolysis.

General Experimental Workflow for this compound Analysis

The analysis of this compound, whether in a pure sample or a complex mixture, typically follows a standardized workflow. This workflow ensures accurate identification and quantification.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, supported by practical experimental protocols and relevant biological context. The presented data and methodologies are intended to assist researchers in the effective utilization of this compound in their respective fields of study, from fundamental biochemical investigations to advanced drug development applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. escholarship.org [escholarship.org]

- 3. Rapid analysis of glucose, fructose, sucrose, and maltose in honeys from different geographic regions using fourier transform infrared spectroscopy and multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cigs.unimo.it [cigs.unimo.it]

- 5. iris.unina.it [iris.unina.it]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Maltohexaose: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltohexaose, a linear oligosaccharide composed of six α-1,4-linked glucose units, is a key molecule in carbohydrate research and has emerging applications in biotechnology and pharmaceutical development. This technical guide provides a comprehensive overview of the structure, chemical formula, and physicochemical properties of this compound. It further details experimental protocols for its enzymatic production from starch, subsequent purification, and quantitative analysis. A visualization of the well-characterized bacterial maltodextrin transport and metabolism pathway is also presented to illustrate its biological significance.

Introduction

This compound is a malto-oligosaccharide that serves as a substrate for various enzymes and plays a role in microbial metabolism.[1][2] Its defined structure and properties make it a valuable tool in studying carbohydrate-active enzymes and as a potential component in drug delivery systems and diagnostics.[3] This guide aims to provide researchers and professionals in the life sciences with a detailed technical resource on this compound.

This compound: Structure and Chemical Formula

This compound is a homooligomer of glucose. Its fundamental characteristics are summarized below.

Chemical Formula: C₃₆H₆₂O₃₁[1]

Structure: this compound consists of six D-glucose units linked in a linear chain by α-(1→4) glycosidic bonds.[4] The structure is characterized by a reducing end and a non-reducing end.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | References |

| Molecular Weight | 990.86 g/mol | [5] |

| Appearance | White powder | |

| Melting Point | >191°C (decomposition) | [6] |

| Solubility | Water: 50 mg/mL, clear, colorless | [7] |

| Purity (typical) | ≥65% to >90% (HPLC) | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the production, purification, and analysis of this compound.

Enzymatic Production of this compound from Starch

This compound can be produced from starch through enzymatic hydrolysis using a this compound-forming α-amylase.[1]

Materials:

-

Soluble starch

-

This compound-forming α-amylase (e.g., from Bacillus circulans G-6 or Bacillus stearothermophilus)[1][5]

-

Pullulanase or isoamylase (optional, to increase yield)[1]

-

Sodium phosphate buffer (pH 8.0)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Incubator or water bath at 60°C

-

Reaction vessel

Procedure:

-

Substrate Preparation: Prepare a solution of soluble starch (e.g., 1-5% w/v) in sodium phosphate buffer (pH 8.0). The dextrose equivalent (DE) of the starch can influence the final yield, with a DE of 1.8-12.6 being suitable.[1]

-

Enzyme Addition: Add the this compound-forming α-amylase to the starch solution. The optimal enzyme concentration should be determined empirically but a starting point is in the range of units per gram of starch.

-

Synergistic Enzyme Addition (Optional): To improve the yield of this compound, a debranching enzyme such as pullulanase or isoamylase can be added to the reaction mixture.[1]

-

Incubation: Incubate the reaction mixture at 60°C with gentle agitation for a predetermined time (e.g., several hours). The reaction progress can be monitored by analyzing aliquots over time.[1]

-

Reaction Termination: Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10-15 minutes) or by adjusting the pH to a value that inactivates the enzyme.

-

Product Analysis: The resulting mixture will contain this compound along with other malto-oligosaccharides. The concentration of this compound is typically around 30% of the total products under optimal conditions.[1]

Purification of this compound by Gel Filtration Chromatography

Gel filtration chromatography, also known as size-exclusion chromatography, is an effective method for purifying this compound from the enzymatic reaction mixture based on molecular size.[9][10]

Materials:

-

Crude this compound solution from the enzymatic reaction.

-

Gel filtration medium (e.g., Sephadex G-25 or similar, with a fractionation range suitable for separating small oligosaccharides).

-

Chromatography column.

-

Elution buffer (e.g., deionized water or a low concentration salt buffer).

-

Fraction collector.

-

Detector (e.g., refractive index detector).

Procedure:

-

Column Packing and Equilibration: Pack the chromatography column with the selected gel filtration medium according to the manufacturer's instructions. Equilibrate the column by flowing several column volumes of the elution buffer through it until a stable baseline is achieved.

-

Sample Preparation: Concentrate the crude this compound solution if necessary. The sample volume should be a small fraction of the total column volume (typically 1-5%) for optimal resolution.[10]

-

Sample Application: Carefully apply the prepared sample to the top of the column.

-

Elution: Begin the elution with the chosen buffer at a constant flow rate.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Detection and Pooling: Monitor the elution profile using a refractive index detector. This compound will elute in fractions corresponding to its molecular size. Pool the fractions containing pure this compound.

-

Purity Analysis: Assess the purity of the pooled fractions using an appropriate analytical method, such as HPAEC-PAD (see section 4.3).

Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis and quantification of underivatized carbohydrates, including this compound.[11][12]

Instrumentation and Columns:

-

High-Performance Ion Chromatography System equipped with a Pulsed Amperometric Detector with a gold working electrode.

-

Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).[13]

Reagents and Standards:

-

Sodium hydroxide (NaOH) solution (e.g., 50 mM) as eluent A.

-

Sodium hydroxide (50 mM) with sodium acetate (NaOAc, e.g., 500 mM) solution as eluent B.[12]

-

High-purity this compound standard.

-

Deionized water.

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in deionized water to a concentration within the linear range of the detector. If the sample contains proteins, precipitate them using an agent like Carrez II and centrifuge to clarify.[12]

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in deionized water to create a calibration curve.

-

Chromatographic Conditions:

-

Elution: Use a gradient elution program. For example, start with 100% eluent A and apply a gradient of eluent B to separate the malto-oligosaccharides. A total run time of around 30-40 minutes is typical for resolving a mixture of malto-oligosaccharides.[12]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Use a pulsed amperometric detector with a waveform optimized for carbohydrate detection. A standard carbohydrate waveform is often suitable.[8]

-

-

Data Analysis and Quantification:

-

Identify the this compound peak in the chromatogram by comparing its retention time with that of the this compound standard.

-

Integrate the peak area of the this compound peak in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biological Significance: Bacterial Uptake and Metabolism

This compound is a significant carbon source for many bacteria, which possess specialized transport systems for its uptake and metabolic pathways for its utilization. The maltodextrin transport and metabolism pathway in Escherichia coli is a well-studied model system.[1]

Maltodextrin Transport and Metabolism Pathway in E. coli

Caption: Bacterial uptake and metabolism of this compound.

The diagram illustrates the pathway in E. coli where this compound first diffuses through the LamB porin into the periplasm. There, it binds to the maltose-binding protein (MalE), which delivers it to the MalFGK2 ABC transporter for ATP-dependent translocation into the cytoplasm. In the cytoplasm, this compound is catabolized by amylomaltase (MalQ) and maltodextrin phosphorylase (MalP) into glucose and glucose-1-phosphate, respectively, which then enter glycolysis. A periplasmic amylomaltase (MalS) can also act on longer dextrins.[1]

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and analytical methodologies for this compound. The provided experimental protocols offer a foundation for researchers to produce, purify, and quantify this important oligosaccharide. The visualization of its bacterial metabolic pathway highlights its biological relevance and provides context for its application in microbiology and biotechnology. As research in glycobiology and related fields continues to expand, a thorough understanding of key molecules like this compound will be crucial for future advancements.

References

- 1. Production of this compound by α-Amylase from Bacillus circulans G-6 | Semantic Scholar [semanticscholar.org]

- 2. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. aafco.org [aafco.org]

- 5. Efficient Expression of this compound-Forming α-Amylase from Bacillus stearothermophilus in Brevibacillus choshinensis SP3 and Its Use in Maltose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.wiki [static.igem.wiki]

- 7. This compound DP6 grafted on gel for affinity chromatography (Linker-GEL A) [elicityl-oligotech.com]

- 8. mdpi.com [mdpi.com]

- 9. conductscience.com [conductscience.com]

- 10. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Quantification of sugars in wheat flours with an HPAEC-PAD method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

The Synthesis of Maltohexaose: A Technical Guide to its Natural Origins and Production

For Researchers, Scientists, and Drug Development Professionals

Maltohexaose, a linear maltooligosaccharide composed of six α-1,4-linked glucose units, is a molecule of significant interest in various scientific fields, from food science to clinical chemistry and drug development.[1][2] Its utility as a defined substrate for enzyme characterization, a prebiotic, and a building block for more complex carbohydrate structures necessitates a thorough understanding of its sourcing and synthesis.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound and the prevalent methods for its production, with a focus on enzymatic synthesis.

Natural Sources of this compound

This compound occurs naturally as a constituent of starch and is a product of its enzymatic breakdown (amylolysis).[1][3][4] Consequently, it can be found in various natural and processed foodstuffs. While typically not present in high concentrations, its presence has been identified in:

-

Fermented Products: Found in fermented beverages such as beer, where it can contribute to foam stability and quality.[2]

-

Fruits and Vegetables: Trace amounts have been reported in foods like common cabbage, custard apple, and tamarind.[3]

The concentration of this compound in these sources is generally low and variable, making direct extraction impractical for obtaining pure, high-quantity material. Therefore, industrial and laboratory-scale production relies on controlled enzymatic synthesis.

Enzymatic Production of this compound

The controlled enzymatic conversion of starch and related α-1,4-glucans is the most efficient and widely used method for producing this compound.[6] This approach offers high specificity and yield. The primary enzymatic routes include starch hydrolysis by this compound-forming amylases and the ring-opening of cyclodextrins.

Starch Hydrolysis using this compound-Forming Amylases

A specific class of enzymes, known as this compound-forming amylases (G6-amylases; EC 3.2.1.98), predominantly hydrolyze starch to yield this compound.[6][7] These enzymes are typically sourced from various microorganisms.

Several bacterial species are known producers of potent G6-amylases. Key examples and their enzymatic properties are summarized below.

| Microbial Source | Enzyme | Optimal pH | Optimal Temp. (°C) | Molecular Weight (kDa) | Max. This compound Yield (%) | Reference |

| Bacillus circulans G-6 | α-Amylase | ~8.0 | ~60 | ~76 | ~30 | [8] |

| Alkalophilic Bacillus sp. H-167 | Three α-Amylases | 9.0 (for activity) | 37 (for production) | Not specified | 25-30 | [9][10] |

| Alkalophilic Bacillus sp. 707 | G6-Amylase | 8.8 | 45 | Not specified | >30 | [7] |

| Bacillus subtilis US116 | Amylase | 6.0 | 65 | ~60 | ~30 | [11] |

This protocol is a composite methodology based on published procedures.[8]

1. Enzyme Production and Purification:

- Microorganism Cultivation: Cultivate Bacillus circulans G-6 in a suitable medium containing soluble starch, polypepton, yeast extract, and appropriate salts.[9] For alkalophilic strains, maintain an initial medium pH of around 9.4.[9][10]

- Enzyme Isolation: Centrifuge the culture broth to remove bacterial cells. The supernatant contains the extracellular amylase.

- Ammonium Sulfate Fractionation: Precipitate the enzyme from the supernatant by adding ammonium sulfate. Collect the precipitate by centrifugation.

- Chromatographic Purification:

- Dissolve the precipitate in a buffer (e.g., 2.5 x 10⁻³ M phosphate buffer, pH 7.0) and dialyze extensively.[8]

- Apply the dialyzed solution to a DEAE-Sepharose column equilibrated with the same buffer.[8]

- Elute the enzyme using a linear gradient of KCl (e.g., 0.2 M to 0.6 M) in the buffer.[8]

- Further purify the active fractions by gel filtration chromatography on a Sephadex G-200 column.[8]

2. Enzymatic Hydrolysis of Starch:

- Reaction Mixture: Prepare a solution of 1% soluble starch in a buffer optimal for the enzyme (e.g., 0.05 M Tris buffer, pH 8.0).[8]

- Enzyme Addition: Add the purified G6-amylase to the starch solution.

- Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 60°C) for a defined period.[8] The reaction time can be optimized to maximize the yield of this compound.

- Reaction Termination: Terminate the reaction by boiling the mixture to denature the enzyme.

3. Product Analysis and Purification:

- Analysis: Analyze the composition of the hydrolysate using methods like paper chromatography or High-Performance Liquid Chromatography (HPLC) to quantify the yield of this compound.[8]

- Purification: Fractionate the hydrolysate using gel permeation chromatography to isolate pure this compound.[6]

Production via Cyclodextrin Ring-Opening

An alternative route to this compound involves the specific ring-opening of α-cyclodextrin (a cyclic oligosaccharide of six glucose units). This method can yield highly pure this compound.

A thermostable amylolytic enzyme from the hyperthermophilic archaeon Pyrococcus furiosus has been shown to preferentially hydrolyze α-cyclodextrin to produce this compound.[12] This enzyme exhibits both α-amylase and cyclodextrin-hydrolyzing activities.[12] Similarly, cyclodextrin glucanotransferases (CGTases), such as the one from Bacillus macerans, can be used in coupling reactions with cyclothis compound to synthesize this compound derivatives.[13]

This protocol is based on the methodology described for the Pyrococcus furiosus amylase.[12]

1. Enzyme and Substrate Preparation:

- Obtain or purify the thermostable amylase from P. furiosus.

- Prepare a solution of α-cyclodextrin in a suitable buffer.

2. Ring-Opening Reaction:

- Reaction Mixture: Combine the α-cyclodextrin solution with the enzyme.

- Incubation: Incubate the mixture under optimal conditions for the enzyme (e.g., high temperature, as it is a thermostable enzyme).

- Monitoring: Monitor the reaction progress by analyzing aliquots over time using thin-layer chromatography or HPLC to determine the conversion of α-cyclodextrin to this compound.[12]

3. Product Isolation:

- Once the reaction reaches completion or optimal yield, terminate it (e.g., by cooling and adding a denaturing agent if necessary).

- Purify the resulting this compound from any unreacted cyclodextrin or byproducts using chromatographic techniques.

Purification and Downstream Processing

Regardless of the production method, the final step involves the purification of this compound from the reaction mixture.[6]

-

Gel Permeation Chromatography (GPC): This is a common method for separating maltooligosaccharides based on their size. Gels such as Sephadex G-100 or polyacrylamide gels are effective.[6][8][9]

-

Ion-Exchange Chromatography: As seen in the enzyme purification protocols, ion-exchange resins like DEAE-Sepharose or DEAE-Toyopearl can be used to separate molecules based on charge, which is particularly useful for removing charged impurities like proteins (enzymes).[8][9]

-

Membrane Technology: Nanofiltration is an emerging, scalable technology for purifying oligosaccharides. It separates molecules based on size, allowing smaller sugars and impurities to pass through the membrane while retaining the larger this compound.[6]

Conclusion

While this compound is present in some natural sources, its isolation is not economically viable for large-scale applications. The enzymatic production of this compound offers a robust and highly specific alternative. The use of this compound-forming amylases from various Bacillus species acting on starch is a well-established method, consistently yielding 25-30% this compound. For applications requiring exceptionally high purity, the ring-opening of α-cyclodextrin by specialized enzymes presents a promising route. The selection of the optimal production strategy will depend on factors such as desired yield, purity requirements, and available resources. Further research into enzyme engineering and process optimization continues to enhance the efficiency of this compound synthesis for its expanding applications in research and industry.

References

- 1. CAS 34620-77-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB001191) - FooDB [foodb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 34620-77-4 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic preparation of this compound, maltoheptaose, and maltooctaose by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimized synthesis of specific sizes of maltodextrin glycosides by the coupling reactions of Bacillus macerans cyclomaltodextrin glucanyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Maltohexaose: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Maltohexaose is a linear oligosaccharide belonging to the maltodextrin family, composed of six α-(1→4) linked D-glucose units.[1][2] As a specific maltooligosaccharide (MOS), it serves as a valuable tool in various research and development applications, from a substrate in enzymatic assays to a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, production and purification methods, analytical techniques, and its role in biological systems.

Physicochemical Properties of this compound

This compound shares fundamental properties with other maltodextrins, such as being a white, water-soluble powder.[3] Maltodextrins are classified by their dextrose equivalent (DE), which is a measure of the percentage of reducing sugars present on a dry basis relative to dextrose.[4] A lower DE value corresponds to a higher degree of polymerization (DP).[4] this compound, with a DP of 6, is a component of maltodextrin mixtures. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃₆H₆₂O₃₁ | [5] |

| Molecular Weight | 990.86 g/mol | [5] |

| CAS Number | 34620-77-4 | [5] |

| Appearance | White powder | [3] |

| Melting Point | >191°C (decomposition) | [6] |

| Specific Rotation [α]D | Data not readily available | |

| Water Solubility | 250 mg/mL |

Production and Purification of this compound

This compound is typically produced by the enzymatic hydrolysis of starch from sources like corn, potato, or rice.[1] This process utilizes specific enzymes known as this compound-forming amylases (G6-amylases).

Enzymatic Production

The production of this compound involves the incubation of a starch solution with a this compound-forming amylase under optimized conditions of pH and temperature. For instance, amylases from Bacillus sp. have been shown to effectively produce this compound.

Purification

Following enzymatic hydrolysis, this compound is purified from the reaction mixture, which may contain other maltooligosaccharides, glucose, and unreacted starch. A typical purification workflow is outlined below.

Experimental Protocols

Quantification of this compound using the Dinitrosalicylic Acid (DNS) Method

The DNS method is a colorimetric assay used to quantify reducing sugars. The intensity of the color change is proportional to the concentration of the reducing sugar.

Materials:

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Rochelle salt (potassium sodium tartrate) solution

-

Standard solutions of glucose or this compound

-

Spectrophotometer

Procedure:

-

Prepare a series of standard solutions of a known reducing sugar (e.g., glucose) and the this compound-containing sample.

-

To 1 mL of each standard and sample solution in separate test tubes, add 1 mL of DNS reagent.

-

Incubate the tubes in a boiling water bath for 5-15 minutes.[7]

-

Cool the tubes to room temperature.

-

Add 1 mL of Rochelle salt solution to each tube to stabilize the color.[7]

-

Measure the absorbance of each solution at 540 nm using a spectrophotometer.

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 34620-77-4 [thegoodscentscompany.com]

- 3. This compound CAS#: 34620-77-4 [amp.chemicalbook.com]

- 4. [Activity of proteolytic enzymes and their inhibitors during proliferation of P-815 mastocytoma cell proliferation in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C36H62O31 | CID 161828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CARBOEXPERT [carboexpert.com]

- 7. Investigations into the mechanism by which sulfated polysaccharides inhibit HIV infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Glycosidic Bonds of Maltohexaose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of the α-(1→4) glycosidic bonds in maltohexaose. This compound, a linear oligosaccharide consisting of six α-D-glucose units, serves as a fundamental model for understanding the structure of starch and other polysaccharides. The nature of its glycosidic linkages is crucial for its biochemical function and interaction with enzymes, making it a subject of significant interest in carbohydrate chemistry, enzymology, and drug development.

Structural Overview of this compound

This compound is a homooligosaccharide with the chemical formula C₃₆H₆₂O₃₁. The six glucose monomers are sequentially linked by α-(1→4) glycosidic bonds. This linkage connects the anomeric carbon (C1) of one glucose unit to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit. The "α" designation indicates that the bond is oriented axially downwards from the anomeric carbon.

Caption: Linear structure of this compound showing the α-(1→4) glycosidic linkages.

Quantitative Analysis of Glycosidic Bond Conformation

The conformation of the α-(1→4) glycosidic bond is primarily defined by two torsion angles: phi (φ) and psi (ψ). These angles dictate the relative orientation of the linked glucose residues and, consequently, the overall three-dimensional structure of the oligosaccharide.

-

φ (phi): O5'—C1'—O4—C4

-

ψ (psi): C1'—O4—C4—C3

Theoretical and experimental studies on maltose and other maltooligosaccharides provide insight into the expected conformational space of the glycosidic bonds in this compound. Molecular dynamics simulations and potential energy maps indicate that the α-(1→4) linkage has a preferred low-energy conformation, though some flexibility exists.[1][2]

| Parameter | Description | Typical Values (for α-(1→4) linkage) | Method of Determination |

| Torsion Angle φ | Defines rotation around the C1-O bond. | ~97° | X-ray Crystallography, NMR Spectroscopy, Molecular Dynamics |

| Torsion Angle ψ | Defines rotation around the O-C4 bond. | ~105° | X-ray Crystallography, NMR Spectroscopy, Molecular Dynamics |

| Bond Length (C1-O) | The length of the glycosidic bond from the anomeric carbon. | ~1.42 Å | X-ray Crystallography |

| Bond Length (O-C4) | The length of the glycosidic bond to the C4 carbon. | ~1.42 Å | X-ray Crystallography |

| Bond Angle (C1-O-C4) | The angle of the glycosidic linkage. | ~117° | X-ray Crystallography |

Note: The values presented are derived from studies on maltose and related α-(1→4) linked oligosaccharides and serve as a reference for this compound. Experimental values for isolated this compound may vary slightly.

Experimental Protocols for Characterization

A multi-faceted experimental approach is required to fully characterize the glycosidic bonds of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the three-dimensional structure of oligosaccharides in solution.[3] 1D and 2D NMR experiments can be used to assign all proton and carbon signals and to measure parameters that define the glycosidic bond conformation.

Protocol for 1D and 2D NMR Analysis of this compound:

-

Sample Preparation: Dissolve 1-5 mg of this compound in 0.5 mL of D₂O. Add a small amount of a suitable internal standard (e.g., DSS) for chemical shift referencing.

-

1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and identify anomeric proton signals (typically in the range of 4.5-5.5 ppm for α-linkages).[4]

-

2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within each glucose residue, allowing for the assignment of the spin systems.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY reveals the entire spin system of each glucose residue, starting from the anomeric proton.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon signals.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range couplings between protons and carbons (typically 2-3 bonds). Crucially, a correlation between the anomeric proton (H1') of one residue and the carbon at the linkage position (C4) of the adjacent residue confirms the α-(1→4) linkage.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. Cross-peaks between protons on adjacent glucose residues (e.g., H1' and H4) provide distance restraints that are used to determine the glycosidic torsion angles (φ and ψ).

-

Measurement of Coupling Constants: Three-bond coupling constants across the glycosidic linkage (³J(H1',C4) and ³J(C1',H4)) can be measured from high-resolution 2D spectra and are directly related to the torsion angles.[5][6]

X-ray Crystallography

X-ray crystallography provides precise atomic coordinates of a molecule in its crystalline state, offering definitive data on bond lengths, bond angles, and torsion angles.

Protocol for X-ray Crystallography of this compound:

-

Crystallization: Obtain single crystals of this compound. This can be a challenging step and often requires screening a wide range of conditions (e.g., solvent systems, temperature, precipitants).

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.[7] The diffraction pattern is recorded on a detector. Data is often collected at cryogenic temperatures (100 K) to minimize radiation damage.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (e.g., by molecular replacement if a similar structure is known, or by direct methods). An initial model of the this compound molecule is built into the electron density map and refined to best fit the experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and sequence of oligosaccharides. Tandem MS (MS/MS) experiments induce fragmentation at the glycosidic bonds, confirming the connectivity of the glucose units.

Protocol for MALDI-TOF MS Analysis of this compound:

-

Sample Preparation: Mix a small amount of the this compound sample with a matrix solution (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.[8][9] Allow the mixture to co-crystallize.

-

MALDI-TOF MS Analysis: The sample is irradiated with a laser, causing desorption and ionization of the analyte. The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]⁺) is determined by its time-of-flight to the detector.

-

Tandem MS (MS/MS): The parent ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions, which arise from cleavage of the glycosidic bonds, are then mass-analyzed. The mass differences between the fragment ions correspond to the mass of a glucose residue, confirming the hexameric structure.

Enzymatic Assays

The α-(1→4) glycosidic bonds of this compound are substrates for α-amylases. Kinetic analysis of this enzymatic hydrolysis can provide insights into the accessibility of the bonds and the enzyme's mechanism of action.

Protocol for α-Amylase Kinetic Assay with this compound:

-

Reagent Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.9).

-

Prepare a solution of α-amylase in the same buffer.

-

Prepare a colorimetric reagent to detect the reducing sugars produced upon hydrolysis (e.g., dinitrosalicylic acid (DNS) reagent).[10][11]

-

-

Assay Procedure:

-

Set up a series of reactions with varying concentrations of this compound.

-

Equilibrate the substrate solutions at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed amount of the α-amylase solution.

-

At specific time intervals, stop the reaction by adding the DNS reagent.

-

Heat the samples to develop the color and then measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of glucose or maltose to quantify the amount of product formed.

-

Determine the initial reaction velocity for each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

-

Logical Workflow for Glycosidic Bond Analysis

The following diagram illustrates the logical workflow for a comprehensive analysis of the glycosidic bonds in this compound, integrating computational and experimental approaches.

Caption: Workflow for the comprehensive analysis of this compound glycosidic bonds.

Conclusion

A thorough understanding of the α-(1→4) glycosidic bonds in this compound requires a combination of theoretical modeling and rigorous experimental validation. The protocols outlined in this guide provide a framework for researchers to elucidate the precise conformational and structural properties of this important oligosaccharide. Such detailed knowledge is essential for advancing our understanding of carbohydrate biochemistry and for the rational design of novel therapeutics and biotechnological tools.

References

- 1. researchgate.net [researchgate.net]

- 2. How homogeneous are the trehalose, maltose, and sucrose water solutions? An insight from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 4. cigs.unimo.it [cigs.unimo.it]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Macromolecular Crystallography: X-ray Data Collection [mol-xray.princeton.edu]

- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 9. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 10. static.igem.wiki [static.igem.wiki]

- 11. rsc.org [rsc.org]

Maltohexaose as an Escherichia coli Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the transport, metabolism, and regulation of maltohexaose in Escherichia coli. As a significant component of maltodextrins, understanding the cellular processing of this compound is critical for research in bacterial physiology, metabolic engineering, and the development of novel antimicrobial strategies. This document details the molecular machinery involved, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate signaling and metabolic pathways.

Introduction

Escherichia coli, a model organism for bacterial genetics and metabolism, possesses a sophisticated system for the utilization of malto-oligosaccharides, including this compound. The mal regulon, a classic example of positive gene regulation, governs the expression of proteins required for the uptake and catabolism of these sugars. This compound, a six-glucose polymer, serves as an important carbon and energy source, particularly in environments where complex carbohydrates are prevalent. A thorough understanding of its metabolic fate is essential for manipulating E. coli's metabolism for biotechnological applications and for identifying potential targets for antimicrobial agents that could disrupt nutrient acquisition.

Transport of this compound: A Multi-Step Journey into the Cytoplasm

The transport of this compound from the extracellular environment into the E. coli cytoplasm is a highly efficient process mediated by a series of proteins located in the outer and inner membranes.

Outer Membrane Translocation via LamB Porin

This compound first traverses the outer membrane through the LamB porin, also known as the maltoporin. LamB forms a specific channel that facilitates the diffusion of maltodextrins.[1] The channel contains a "greasy slide" of aromatic residues that guide the sugar molecule through the pore.[1] The affinity of LamB for maltodextrins increases with the length of the oligosaccharide chain.

Periplasmic Binding by MalE

Once in the periplasm, this compound is bound with high affinity by the periplasmic maltose-binding protein (MBP), encoded by the malE gene.[2] This binding event is crucial for sequestering the sugar and presenting it to the inner membrane transporter.

Inner Membrane Transport by the MalFGK2 ABC Transporter

The final step of uptake is mediated by the MalFGK2 ATP-binding cassette (ABC) transporter. This complex consists of two integral membrane proteins, MalF and MalG, and two cytoplasmic ATP-hydrolyzing subunits, MalK.[3] The MalE-maltohexaose complex docks with the MalFGK2 transporter, and the energy derived from ATP hydrolysis drives the translocation of this compound into the cytoplasm.

Table 1: Quantitative Data for this compound Transport Components

| Component | Parameter | Value | Organism/Conditions |

| LamB (Maltoporin) | Dissociation Constant (Kd) for Maltoheptaose | ~60 µM | E. coli |

| MalE (MBP) | Dissociation Constant (Kd) for Maltose | ~1 µM | E. coli |

| Maltose Transport System | Apparent Michaelis Constant (Km) for Maltose | 1 µM | E. coli K12 |

| Maltose Transport System | Apparent Michaelis Constant (Km) for Maltotriose | 2 µM | E. coli K12 |

Experimental Workflow: this compound Uptake Assay

Cytoplasmic Metabolism of this compound

Once inside the cytoplasm, this compound is catabolized by two key enzymes of the mal regulon: amylomaltase (MalQ) and maltodextrin phosphorylase (MalP).

Amylomaltase (MalQ)

MalQ is a 4-α-glucanotransferase that catalyzes the disproportionation of malto-oligosaccharides.[4] It cleaves a glucose unit from one this compound molecule and transfers the remaining maltopentaose moiety to another acceptor molecule, which can be another malto-oligosaccharide. This reaction produces a mixture of glucose and longer maltodextrins.[5]

Maltodextrin Phosphorylase (MalP)

MalP is a phosphorylase that sequentially removes glucose units from the non-reducing end of maltodextrins in the presence of inorganic phosphate, producing glucose-1-phosphate.[6][7] Maltodextrin phosphorylase in E. coli is active on maltodextrins of four or more glucose units.[8] The glucose-1-phosphate generated can then enter glycolysis after being converted to glucose-6-phosphate by phosphoglucomutase.

Table 2: Key Enzymes in Cytoplasmic this compound Metabolism

| Gene | Protein | EC Number | Function | Substrate(s) | Product(s) |

| malQ | Amylomaltase | 2.4.1.25 | 4-α-glucanotransferase | Malto-oligosaccharides (≥ maltose) | Glucose, longer maltodextrins |

| malP | Maltodextrin phosphorylase | 2.4.1.1 | Phosphorolysis of α-1,4-glycosidic bonds | Maltodextrins (≥ maltotetraose) | Glucose-1-phosphate, shorter maltodextrins |

Metabolic Pathway of this compound

Regulation of the mal Regulon

The expression of the genes involved in this compound transport and metabolism is tightly controlled by the MalT transcriptional activator protein.

The Role of MalT and Maltotriose

MalT is the central activator of the mal regulon.[9] Its activity is primarily induced by the presence of maltotriose, which is considered the true inducer of the system.[8] this compound and other longer maltodextrins are metabolized to produce maltotriose, which then binds to MalT. This binding, along with the binding of ATP, causes a conformational change in MalT, enabling it to bind to specific DNA sequences known as MalT boxes located in the promoters of the mal operons.[9][10] There is no strong evidence to suggest that this compound directly binds to MalT to activate it.

Catabolite Repression

The mal regulon is also subject to catabolite repression. In the presence of a preferred carbon source like glucose, the levels of cyclic AMP (cAMP) are low. The cAMP receptor protein (CRP), also known as the catabolite activator protein (CAP), requires cAMP to bind to its target sites in the mal promoters and activate transcription. Therefore, in the presence of glucose, transcription of the mal genes is repressed.

Signaling Pathway for mal Operon Regulation

Experimental Protocols

This compound Uptake Assay (Radiolabeled)

Objective: To quantify the rate of this compound transport into E. coli.

Materials:

-

E. coli strain of interest

-

Luria-Bertani (LB) broth

-

M9 minimal medium

-

[¹⁴C]-Maltohexaose (or other suitable radiolabel)

-

Scintillation vials and scintillation fluid

-

Filtration apparatus with 0.45 µm filters

-

Liquid scintillation counter

Protocol:

-

Grow an overnight culture of E. coli in LB broth.

-

Inoculate fresh M9 minimal medium supplemented with a non-inducing carbon source (e.g., glycerol) with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.5).

-

Induce the mal system by adding a suitable inducer (e.g., maltose) for a defined period if the strain is not constitutive.

-

Harvest the cells by centrifugation, wash twice with M9 salts, and resuspend in M9 medium to a final OD₆₀₀ of 1.0.

-

Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the uptake assay by adding [¹⁴C]-maltohexaose to a final concentration of, for example, 10 µM.

-

At various time points (e.g., 0, 15, 30, 60, 120 seconds), withdraw a 100 µL aliquot of the cell suspension and immediately filter it through a 0.45 µm filter.

-

Wash the filter rapidly with 5 mL of ice-cold M9 salts to remove extracellular radiolabel.

-

Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell suspension to normalize the uptake data.

-

Plot the incorporated radioactivity against time to calculate the initial rate of uptake.

Amylomaltase (MalQ) Activity Assay

Objective: To measure the enzymatic activity of MalQ.

Materials:

-

Purified MalQ enzyme or cell lysate containing MalQ

-

This compound solution (substrate)

-

Sodium phosphate buffer (pH 7.0)

-

Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing sodium phosphate buffer and this compound at a desired concentration.

-

Pre-incubate the reaction mixture at the optimal temperature for MalQ activity (e.g., 37°C).

-

Initiate the reaction by adding the MalQ enzyme preparation.

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

-

Measure the amount of glucose produced in each aliquot using the GOPOD reagent, which generates a colored product that can be quantified spectrophotometrically at 510 nm.

-

Generate a standard curve with known concentrations of glucose to determine the amount of glucose produced in the enzymatic reaction.

-

Calculate the specific activity of MalQ as µmoles of glucose produced per minute per mg of protein.

Maltodextrin Phosphorylase (MalP) Activity Assay

Objective: To measure the enzymatic activity of MalP.

Materials:

-

Purified MalP enzyme or cell lysate containing MalP

-

This compound solution (substrate)

-

Sodium phosphate buffer (pH 7.0)

-

Phosphoglucomutase

-

Glucose-6-phosphate dehydrogenase

-

NADP⁺

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing sodium phosphate buffer, this compound, MgCl₂, NADP⁺, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.

-

Pre-incubate the reaction mixture at the optimal temperature for MalP activity (e.g., 37°C).

-

Initiate the reaction by adding the MalP enzyme preparation.

-

The glucose-1-phosphate produced by MalP is converted to glucose-6-phosphate by phosphoglucomutase.

-

Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate the rate of NADPH formation using its molar extinction coefficient (6220 M⁻¹cm⁻¹) to determine the activity of MalP.

DNase I Footprinting Assay for MalT-DNA Binding

Objective: To identify the specific DNA binding sites of MalT on a mal promoter.

Materials:

-

Purified MalT protein

-

DNA fragment containing the mal promoter region, end-labeled with a radioactive isotope (e.g., ³²P)

-

DNase I

-

Binding buffer

-

Stop solution (containing EDTA and a denaturant)

-

Polyacrylamide gel for sequencing

-

Autoradiography equipment

Protocol:

-

Incubate the end-labeled DNA fragment with varying concentrations of purified MalT protein in a binding buffer to allow for protein-DNA complex formation.

-

Add a low concentration of DNase I to the reaction mixtures and incubate for a short period to allow for partial DNA digestion. The amount of DNase I should be titrated to achieve, on average, one cut per DNA molecule.

-

Stop the reaction by adding a stop solution.

-

Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.

-

Visualize the DNA fragments by autoradiography.

-

The region where MalT binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control reaction without MalT.

Conclusion and Future Directions

The transport and metabolism of this compound in Escherichia coli represent a highly coordinated and regulated process that is fundamental to the bacterium's ability to utilize complex carbohydrates. The intricate interplay between the LamB porin, the MalE periplasmic binding protein, the MalFGK2 ABC transporter, and the cytoplasmic enzymes MalQ and MalP, all under the control of the MalT transcriptional activator, highlights the efficiency of this metabolic pathway.

For researchers in drug development, the components of the maltodextrin uptake system present attractive targets for the design of novel antimicrobial agents. Inhibiting the transport of essential nutrients like this compound could effectively starve the bacteria. Furthermore, a detailed understanding of the mal regulon can be exploited for metabolic engineering purposes, allowing for the controlled expression of genes for the production of valuable biochemicals.

Future research should focus on obtaining more precise kinetic data for the enzymes involved with this compound as a substrate. Additionally, exploring the potential for direct interaction of longer malto-oligosaccharides with MalT could provide further insights into the nuanced regulation of the mal regulon. Advanced techniques such as cryo-electron microscopy could provide high-resolution structural information of the entire transport machinery in action, paving the way for structure-based drug design.

References

- 1. research.fredhutch.org [research.fredhutch.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amylomaltases in Extremophilic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maltose-Dependent Transcriptional Regulation of the mal Regulon by MalR in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis for the Interconversion of Maltodextrins by MalQ, the Amylomaltase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MalT, the regulatory protein of the Escherichia coli maltose system, is an ATP-dependent transcriptional activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Characteristics of Common Maltooligosaccharides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltooligosaccharides (MOS) are a class of carbohydrates composed of 3 to 10 glucose units linked by α-1,4 glycosidic bonds.[1][2][3] These homooligosaccharides are typically produced through the enzymatic hydrolysis of starch.[1][4] Due to their unique physicochemical and biological properties, such as mild sweetness, low viscosity, high water retention, and prebiotic effects, MOS are increasingly utilized as functional ingredients in the food, pharmaceutical, and nutraceutical industries.[1][3][5] This guide provides a comprehensive overview of the core characteristics of common maltooligosaccharides, detailed experimental protocols for their analysis, and insights into their metabolic pathways.

Physicochemical Properties

The physical and chemical characteristics of maltooligosaccharides are largely dictated by their degree of polymerization (DP), which is the number of glucose units in the chain.[1] Generally, as the DP increases, properties such as viscosity and hygroscopicity tend to increase, while sweetness and solubility may decrease.[6] A key characteristic used to classify starch hydrolysis products is the dextrose equivalent (DE), which measures the reducing power relative to glucose and is inversely proportional to the DP.[1]

Table 1: Physicochemical Properties of Common Maltooligosaccharides

| Property | Maltotriose (DP3) | Maltotetraose (DP4) | Maltopentaose (DP5) | Maltohexaose (DP6) | Maltoheptaose (DP7) |

| Molecular Formula | C₁₈H₃₂O₁₆ | C₂₄H₄₂O₂₁ | C₃₀H₅₂O₂₆ | C₃₆H₆₂O₃₁ | C₄₂H₇₂O₃₆ |

| Molecular Weight ( g/mol ) | 504.44 | 666.58 | 828.72 | 990.86 | 1153.00 |

| Sweetness (vs. Sucrose) | Approx. 30% | Lower than Maltotriose | Mild Sweetness | Mild Sweetness | Mild Sweetness |

| Solubility in Water | High | High | Good | Moderate | Lower |

| Hygroscopicity | Moderate | Increases with DP | Increases with DP | High | Very High[6] |

| Dextrose Equivalent (DE) | ~66 | ~50 | ~40 | ~33 | ~28 |

Note: The values presented are approximate and can vary based on purity and experimental conditions.

Biological Activities and Prebiotic Effects

While traditionally considered digestible in the small intestine, recent studies have shown that maltooligosaccharides can be partially resistant to digestion and serve as a substrate for fermentation by gut microbiota, thus exhibiting prebiotic effects.[1][7]

-

Selective Stimulation of Beneficial Bacteria : MOS have been shown to selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1][7][8] An in vitro study demonstrated that the addition of 2% MOS to a fermentation medium significantly increased the abundance of commensal microorganisms, including the Bifidobacterium genus, compared to a 1% MOS concentration.[8]

-

Production of Short-Chain Fatty Acids (SCFAs) : The fermentation of MOS by gut bacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[4][7] These SCFAs are crucial for maintaining gut health, serving as an energy source for colonocytes, modulating immune responses, and improving the intestinal barrier function.[4][9] Studies have shown that increasing concentrations of MOS lead to higher total SCFA production over time.[2][7]

-

Inhibition of Pathogens : By promoting the growth of beneficial bacteria and producing SCFAs, MOS can help reduce the proliferation of intestinal pathobionts.[1][7]

Logical Diagram: Classification of Maltooligosaccharides

The following diagram illustrates the structural relationship of common maltooligosaccharides based on their increasing degree of polymerization.

Caption: Hierarchical structure of maltooligosaccharides.

Key Experimental Protocols

Analysis of Maltooligosaccharide Composition by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of oligosaccharides.[10][11]

Objective : To separate and quantify individual maltooligosaccharides in a sample.

Methodology :

-

Sample Preparation : A simple liquid-liquid extraction may be sufficient for sample pretreatment.[12]

-

Instrumentation : An HPLC system equipped with an amine-bonded column and a suitable detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[10][12]

-

Mobile Phase : A gradient of acetonitrile and water is commonly used. Neutral oligosaccharides are retained through hydrogen bonding with the column in high acetonitrile concentrations and elute as the water concentration increases.[10] For enhanced separation, a mobile phase of pure water and acetonitrile containing 0.2% triethylamine can be effective.[12]

-

Gradient Elution : The column is developed with a gradient of increasing water concentration to elute the oligosaccharides in order of increasing size.[10]

-

Detection :

-

Refractive Index (RI) : A common method, but it is not highly sensitive and is typically limited to isocratic chromatography.[13]

-

Evaporative Light Scattering Detection (ELSD) : Offers good sensitivity for non-volatile analytes like MOS.[12]

-

Pulsed Amperometric Detection (PAD) : Often used with high-pH anion-exchange chromatography, providing high sensitivity.[14][15]

-

-

Data Analysis : The concentration of each maltooligosaccharide is determined by comparing its peak area to that of a known standard.

In Vitro Fermentation for Prebiotic Activity Assessment

In vitro batch fermentation models using human fecal inocula are used to assess the prebiotic potential of substrates like MOS.[7][16][17]

Objective : To evaluate the effect of MOS on the composition and metabolic activity of the gut microbiota.

Methodology :

-

Preparation of Fecal Inoculum : Fresh human fecal samples are collected and homogenized to create a fecal slurry (e.g., 32% wt/vol in a phosphate buffer).[16]

-

Fermentation Medium : An oligotrophic fermentation medium containing peptone is prepared to support bacterial growth.[16]

-

Batch Culture Setup :

-

Add the MOS substrate (e.g., 1% or 2% concentration) to sterile fermentation tubes.[2][7]

-

Add the fermentation medium and the fecal inoculum to each tube.[16]

-

Include a negative control (no substrate) and a positive control (e.g., Fructooligosaccharides - FOS).[18]

-

Bubble the tubes with nitrogen to ensure anaerobic conditions.[16]

-

-

Incubation : Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 20-48 hours).[16][19]

-

Sample Analysis :

-

Microbiota Composition : Analyze changes in the bacterial population using techniques like qPCR for specific groups (e.g., Bifidobacterium, Lactobacillus) or 16S rRNA gene amplicon sequencing for a comprehensive profile.[18]

-

SCFA Analysis : Measure the concentrations of acetate, propionate, and butyrate in the fermentation broth using Gas Chromatography (GC) or HPLC.

-

Experimental Workflow Diagram

This diagram outlines the typical workflow for assessing the prebiotic potential of maltooligosaccharides.

Caption: Workflow for in vitro prebiotic assessment.

Metabolic and Signaling Pathways

The primary biological action of MOS in the gut is mediated through its fermentation into SCFAs, which then interact with host cells.[4]

Gut Microbiota Fermentation Pathway

Maltooligosaccharides that escape digestion in the upper gastrointestinal tract are fermented by specific bacteria in the colon. These bacteria possess enzymes, such as α-glucosidases, that can break down the α-1,4 glycosidic bonds of MOS, releasing glucose monomers. The glucose is then metabolized through glycolysis to produce pyruvate, which is further converted into SCFAs.

SCFA Signaling

SCFAs exert their effects on the host through several mechanisms:

-

Energy Source : Butyrate is the preferred energy source for colonocytes, helping to maintain the integrity of the intestinal barrier.[9]

-

GPCR Signaling : SCFAs act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), on various host cells, including intestinal epithelial cells and immune cells.[9][20] This interaction can modulate the release of gut hormones like GLP-1 and PYY, which are involved in appetite regulation, and can influence inflammatory responses.[20][21]

-

HDAC Inhibition : Butyrate is a known inhibitor of histone deacetylases (HDACs), which can lead to changes in gene expression related to cell proliferation, differentiation, and apoptosis.

Signaling Pathway Diagram

The diagram below illustrates the metabolic pathway of MOS in the gut and the subsequent signaling of the resulting SCFAs.

Caption: Metabolic fate and signaling of maltooligosaccharides.

References

- 1. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Maltooligosaccharide forming amylases and their applications in food and pharma industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cerealsgrains.org [cerealsgrains.org]

- 7. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oligosaccharide Analysis Services - Creative Biolabs [creative-biolabs.com]

- 11. HPLC and HPAEC of Oligosaccharides and Glycopeptides | Springer Nature Experiments [experiments.springernature.com]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Postcolumn HPLC Detection of Mono- and Oligosaccharides with a Chemosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pietdaas.nl [pietdaas.nl]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. dwscientific.com [dwscientific.com]

- 17. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]

- 18. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Screening for Suitable Prebiotic for Probiotic Strain by in Vitro Fermentation – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 20. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]

- 21. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Maltohexaose in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose, a linear oligosaccharide composed of six α-(1→4) linked D-glucose units, is a molecule of significant interest in various scientific and industrial fields, including as a carbohydrate source in cell culture media, a substrate for enzymatic assays, and a potential excipient in pharmaceutical formulations. A thorough understanding of its solubility and stability in aqueous solutions is paramount for its effective application, particularly in drug development where formulation stability and bioavailability are critical. This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₂O₃₁ | [1] |

| Molecular Weight | 990.86 g/mol | [1][2] |

| Appearance | White to light yellow powder | |

| CAS Number | 34620-77-4 | [1][2] |

Aqueous Solubility of this compound

The solubility of this compound in aqueous solutions is a critical parameter for its use in various applications. While it is generally considered to be water-soluble, its solubility can be influenced by factors such as temperature and pH.

Solubility in Water

There are varying reports on the precise solubility of this compound in water at room temperature. Some sources indicate a solubility of 50 mg/mL, while others suggest a higher solubility of up to 250 mg/mL.[2] A predicted water solubility is approximately 252 g/L.[3] To enhance dissolution, the use of heat and sonication is often recommended.

Effect of Temperature on Aqueous Solubility

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Not Specified | 5.0 | |

| Not Specified | 25.0 | [2] |

| Predicted | 25.2 | [3] |

Further experimental studies are required to establish a definitive temperature-solubility profile for this compound.

Effect of pH on Aqueous Solubility

The effect of pH on the aqueous solubility of this compound is not extensively documented. As a neutral carbohydrate, significant changes in solubility across a wide pH range are not generally expected. However, extreme pH conditions could potentially lead to hydrolysis, which would affect the overall composition of the solution.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, including temperature, pH, and the presence of enzymes. Degradation of this compound typically occurs through hydrolysis of the glycosidic bonds, leading to the formation of smaller oligosaccharides and glucose.

Thermal Stability

Elevated temperatures can lead to the thermal degradation of this compound in aqueous solutions. Studies on related sugars like glucose and maltose have shown that heating can cause a decrease in pH and the formation of various degradation products, often accompanied by discoloration (browning).[4][5][6] While specific kinetic data for this compound is limited, it is expected to follow similar degradation pathways.

pH Stability: Acid and Base-Catalyzed Hydrolysis

This compound is susceptible to hydrolysis under both acidic and alkaline conditions. The rate of hydrolysis is dependent on the pH and temperature of the solution.

-